N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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Overview
Description
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound with the molecular formula C12H13FN4OS2 and a molecular weight of 312.4 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the fluorobenzyl group and the urea moiety adds to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 3-fluorobenzyl chloride with thiourea to form the intermediate 3-fluorobenzylthiourea. This intermediate is then cyclized with ethyl isocyanate to yield the final product . The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its stability and binding properties compared to similar compounds .
Properties
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS2/c1-2-14-10(18)15-11-16-17-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKOHSTNNRNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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